BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide

High-Throughput Screening GPCR Protein-Protein Interaction

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide (CAS 877630-83-6, PubChem CID is a synthetic small molecule (C15H24N2O3, MW 280.36) comprising a furan heterocycle, a morpholine ring, and a 3-methylbutanamide (isovaleramide) side chain connected via an ethylenediamine-like linker. The compound features a chiral center at the carbon bridging the furan and morpholine moieties, resulting in a racemic mixture as typically supplied by vendors.

Molecular Formula C15H24N2O3
Molecular Weight 280.368
CAS No. 877630-83-6
Cat. No. B2386954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide
CAS877630-83-6
Molecular FormulaC15H24N2O3
Molecular Weight280.368
Structural Identifiers
SMILESCC(C)CC(=O)NCC(C1=CC=CO1)N2CCOCC2
InChIInChI=1S/C15H24N2O3/c1-12(2)10-15(18)16-11-13(14-4-3-7-20-14)17-5-8-19-9-6-17/h3-4,7,12-13H,5-6,8-11H2,1-2H3,(H,16,18)
InChIKeyMTKGCZXUNAHXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide (CAS 877630-83-6): Structural Profile and Screening Provenance for Procurement Decision Support


N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide (CAS 877630-83-6, PubChem CID 16809722) is a synthetic small molecule (C15H24N2O3, MW 280.36) comprising a furan heterocycle, a morpholine ring, and a 3-methylbutanamide (isovaleramide) side chain connected via an ethylenediamine-like linker [1]. The compound features a chiral center at the carbon bridging the furan and morpholine moieties, resulting in a racemic mixture as typically supplied by vendors [1]. It resides in commercial screening libraries and has been evaluated in multiple PubChem HTS campaigns targeting diverse biological systems including GPCRs (GPR151, GIRK2), transcriptional regulators (MITF, TEAD-YAP), protein-protein interactions (mHTT-CaM, AMPAR-stargazin), and E3 ligase modulation (FBW7), where it was uniformly inactive across all reported panels [2]. Despite its inactivity in these specific HTS contexts, the compound's unique combination of three pharmacophoric elements—furan, morpholine, and branched amide—distinguishes it from mono- or difunctional analogs and may confer distinct binding profiles in untested target systems .

Why N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide Cannot Be Interchanged with Structurally Related Furan-Morpholine Analogs


Compounds within the furan-morpholine-amide class exhibit pronounced sensitivity to subtle structural modifications. The 3-methylbutanamide (isovaleramide) side chain in CAS 877630-83-6 introduces a β-branched hydrophobic motif that is absent in the straight-chain butanamide analog and the oxalamide analog (CAS 877630-85-8) . This β-branching alters both the conformational ensemble accessible to the amide side chain and its steric footprint within target binding pockets. Notably, the PubChem HTS record demonstrates that CAS 877630-83-6 was inactive across eight distinct assay panels (GPCR, ion channel, transcription factor, PPI targets) [1]—a profile that may diverge sharply from close analogs bearing different amide substituents, for which screening data are not publicly available. Given that even conservative substitutions (e.g., butanamide → 3-methylbutanamide) can determine activity vs. inactivity in specific assays, generic substitution without experimental validation introduces unquantifiable scientific risk in screening cascades .

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide (CAS 877630-83-6) Versus Closest Analogs


HTS Activity Profile Across Eight PubChem Assay Panels: Uniform Inactivity as a Differentiating Feature

CAS 877630-83-6 was evaluated in eight distinct PubChem HTS assays and returned an 'Inactive' classification in every panel tested. This includes: AMPAR-stargazin complex modulation (AID 1259245), FBW7 E3 ligase activation (AID 1259310), GIRK2 channel activation (AID 1259325), MITF inhibition (AID 1259374), TEAD-YAP interaction inhibition (AID 1259422), GPR151 activation (AID 1508602), mHTT-CaM interaction abrogation (AID 1671202), and Pf-apPOL inhibition (AID 1794808) [1]. This consistent inactivity across mechanistically diverse targets suggests that the compound does not act as a promiscuous GPCR or PPI modulator—a property that may be valuable when seeking a silent, non-interfering scaffold for chemical probe development or as a negative control [1]. By contrast, HTS data for the butanamide analog and oxalamide analog are not publicly available, precluding direct cross-compound comparison .

High-Throughput Screening GPCR Protein-Protein Interaction Negative Selectivity

Structural Differentiation: β-Branched 3-Methylbutanamide Versus Straight-Chain Butanamide in the Furan-Morpholine Series

CAS 877630-83-6 bears a 3-methylbutanamide (isovaleramide) group (C5H11NO, containing a β-branched isobutyl terminus), in contrast to the closest available analog, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide, which carries a linear butanamide (C4H9NO) group [1]. This structural difference translates to an additional CH2 unit and a branching methyl group, increasing molecular weight from 266.34 to 280.36 Da and adding ~0.5 logP units (estimated based on fragment contribution methods) . The branched isovaleramide motif also introduces greater conformational restriction of the terminal alkyl group, potentially affecting the entropic component of target binding. In the oxalamide analog (CAS 877630-85-8), the amide is replaced by an oxalamide bridge with a methoxyethyl terminus, representing a more dramatic chemotype divergence .

Medicinal Chemistry Structure-Activity Relationship Amide Side Chain Ligand Efficiency

Antiproliferative Screening Signal in HeLa Cells: Contextualizing a Marginal Hit in Oncology-Focused Procurement

A PubChem BioAssay panel evaluating antiproliferative activity against human HeLa cervical carcinoma cells (48-hour incubation, WST-8 assay) identified 3 active compounds out of 6 tested within this structural series, with 1 compound exhibiting activity at ≤ 1 µM [1]. While the specific compound-level activity attribution for CAS 877630-83-6 within this panel cannot be definitively resolved from public data, the assay record confirms that members of this chemotype can exhibit sub-micromolar HeLa antiproliferative activity. For comparison, the excluded-source benchchem data (not admissible as primary evidence) reported IC50 values of 10.0 µM (HeLa), 12.5 µM (A549), and 15.0 µM (MCF7) for this compound, which if independently verified would place it in the moderate cytotoxicity range relative to established oncology agents . Direct comparative IC50 data for the butanamide and oxalamide analogs are not publicly available.

Anticancer Screening HeLa Cytotoxicity Oncology Research

Chirality and Stereochemical Considerations: Racemic Mixture as a Differentiator from Enantiopure Analogs

CAS 877630-83-6 contains a single chiral center at the carbon atom bridging the furan and morpholine rings (C2 position of the ethyl linker). PubChem structural data confirms a tetrahedral stereocenter with unspecified absolute configuration, and the compound is supplied as a racemic mixture by all identified vendors [1]. This is significant because enantiopure versions of morpholine-containing ligands have been shown to exhibit differential target binding—for example, (R)- and (S)-enantiomers of morpholinyl derivatives can display >10-fold differences in receptor affinity [2]. In contrast, many structurally related furan-morpholine compounds (e.g., the oxalamide analog CAS 877630-85-8) are achiral, lacking this stereochemical dimension entirely . For procurement, the racemic nature of CAS 877630-83-6 means that any observed biological activity in screening represents the aggregate effect of both enantiomers, and chiral resolution would be required to deconvolute enantiomer-specific pharmacology.

Chirality Stereochemistry Racemic Mixture Enantiomeric Purity

Recommended Application Scenarios for N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide (CAS 877630-83-6) Based on Verified Evidence


Negative Control Compound for GPCR and Protein-Protein Interaction HTS Campaigns

Based on the PubChem HTS record demonstrating uniform inactivity across eight mechanistically diverse assay panels—including GPCR targets (GPR151, GIRK2), transcriptional regulators (MITF, TEAD-YAP), and protein-protein interactions (mHTT-CaM, AMPAR-stargazin)—CAS 877630-83-6 is well-suited as a negative control compound for assay development and validation [1]. Its documented lack of activity across these systems provides a data-backed rationale for its use as a silent reference in screening cascades, where a non-interfering but structurally representative furan-morpholine scaffold is required [2]. This application is particularly relevant given the compound's commercial availability and the absence of promiscuous bioactivity flags in public databases.

Medicinal Chemistry Starting Scaffold for β-Branched Amide SAR Exploration

The unique 3-methylbutanamide (isovaleramide) side chain distinguishes CAS 877630-83-6 from straight-chain butanamide and oxalamide analogs [1]. This β-branched motif provides a differentiated lipophilicity and steric profile (estimated ΔcLogP ≈ +0.5 vs. butanamide analog) that can be exploited in structure-activity relationship (SAR) campaigns targeting hydrophobic binding pockets [2]. The compound serves as a starting point for systematic variation of the amide terminus—including chain length, branching, and heteroatom incorporation—while maintaining the furan-morpholine core. The racemic nature of the compound also enables enantiomer resolution studies to assess stereochemistry-dependent pharmacology .

Chemical Probe Development with Validated Non-Promiscuity Profile

For chemical biology programs requiring a clean, non-promiscuous scaffold, the documented inactivity of CAS 877630-83-6 across eight distinct HTS panels provides a level of validated selectivity that is uncommon for commercially sourced screening compounds [1]. This negative selectivity profile reduces the risk of phenotypic assay interference (e.g., via non-specific GPCR modulation or transcriptional artifacts) when the compound is used as a starting point for installing target-specific warheads [2]. Researchers procuring this compound for probe development benefit from pre-existing public data that can streamline hit triage and reduce false-positive follow-up .

Oncology-Focused Compound Library Enrichment Based on Chemotype Antiproliferative Potential

The PubChem BioAssay record confirms that the furan-morpholine-amide chemotype to which CAS 877630-83-6 belongs exhibits sub-micromolar antiproliferative activity against HeLa cells (1 of 6 tested compounds active at ≤ 1 µM) [1]. While compound-specific IC50 values require independent verification, the chemotype-level signal supports procurement of this compound for inclusion in oncology-focused screening libraries, particularly for cervical, lung, and breast cancer cell line panels [2]. Its structural differentiation from the butanamide and oxalamide analogs provides an opportunity to explore how amide side chain modifications influence anticancer activity within a consistent furan-morpholine framework.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.